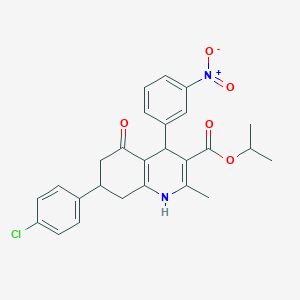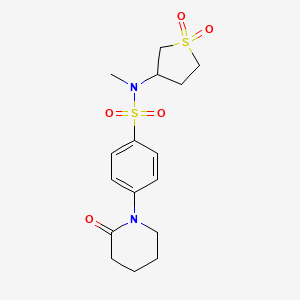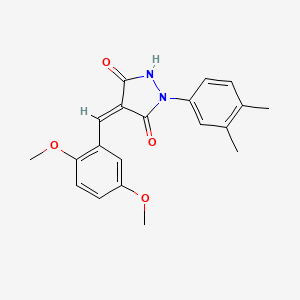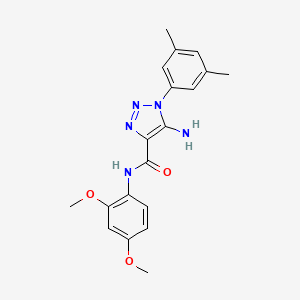![molecular formula C21H28N4O3 B5157810 N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5157810.png)
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MP-10 belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects.
Wirkmechanismus
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide acts as a cannabinoid receptor agonist, binding to and activating the CB1 and CB2 receptors in the body. Activation of these receptors has been shown to have a wide range of biological effects, including modulation of pain, inflammation, and immune function. This compound has also been shown to have an effect on the endocannabinoid system, which plays a critical role in regulating various physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation in the brain. In addition, this compound has been shown to have an effect on the immune system, modulating the activity of immune cells and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide in lab experiments is its well-established synthesis method, which allows for the production of pure, high-quality compound. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other synthetic cannabinoids. In addition, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties, such as increased potency or selectivity for specific cannabinoid receptors. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to identify new therapeutic applications for the compound.
Synthesemethoden
The synthesis of N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide involves the reaction of 1-(3-methoxypropanoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base. The resulting compound is then purified using various chromatographic techniques to yield pure this compound. The synthesis of this compound has been well-established in the literature and has been used by many researchers to study the compound's biological effects.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to have potential as a treatment for various diseases, including multiple sclerosis, Parkinson's disease, and epilepsy. In addition, this compound has been studied for its potential use as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-[2-[1-(3-methoxypropanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-28-16-12-21(27)24-14-10-18(11-15-24)25-19(9-13-22-25)23-20(26)8-7-17-5-3-2-4-6-17/h2-6,9,13,18H,7-8,10-12,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNBCANTAMBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5157736.png)
![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5157750.png)

![4-{[4-(3-bromobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5157775.png)
![3-(4-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5157785.png)
![ethyl {[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5157787.png)
![ethyl (2-{[({5-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B5157792.png)
![3-{4-[4-(6-carboxy-3-phenyl-2-quinoxalinyl)phenoxy]phenyl}-2-phenyl-6-quinoxalinecarboxylic acid](/img/structure/B5157801.png)



